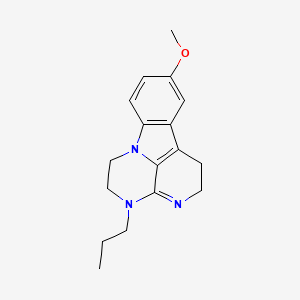![molecular formula C21H21N3O4 B11391439 5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Curcumin” , is a natural polyphenol derived from the rhizomes of Curcuma longa, commonly known as turmeric. Curcumin has a bright yellow color and has been used for centuries in traditional medicine and culinary practices. Its chemical structure is complex, containing multiple functional groups that contribute to its diverse properties.
Métodos De Preparación
a. Synthetic Routes: Curcumin can be synthesized through various methods, including:
Extraction from Turmeric: The most common method involves extracting curcuminoids from turmeric rhizomes using organic solvents like ethanol or acetone.
Laboratory Synthesis: Chemical synthesis involves condensation reactions between vanillin and ferulic acid derivatives.
Biological Synthesis: Some microorganisms can produce curcumin through enzymatic pathways.
b. Reaction Conditions: The laboratory synthesis typically proceeds under mild conditions, with reagents like acetic anhydride and boron trifluoride acting as catalysts. The yield depends on the specific synthetic route.
c. Industrial Production: Industrial production of curcumin involves large-scale extraction from turmeric. The process includes solvent extraction, purification, and crystallization.
Análisis De Reacciones Químicas
Curcumin undergoes several reactions:
Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.
Reduction: Reduction of curcumin yields tetrahydrocurcumin, which lacks the conjugated double bonds.
Substitution: Curcumin can undergo nucleophilic substitution reactions at its phenolic hydroxyl groups.
Major Products: The major products depend on reaction conditions and substituents. For example, demethoxycurcumin is a common product.
Aplicaciones Científicas De Investigación
Curcumin has extensive applications:
Anti-Inflammatory: Curcumin exhibits anti-inflammatory effects by inhibiting NF-κB and COX-2 pathways.
Antioxidant: It scavenges free radicals and protects against oxidative stress.
Cancer Research: Curcumin shows promise in cancer prevention and treatment due to its effects on cell signaling pathways.
Neuroprotection: It may protect against neurodegenerative diseases.
Cardiovascular Health: Curcumin has potential cardiovascular benefits.
Mecanismo De Acción
Curcumin’s mechanisms involve:
Modulation of Gene Expression: It affects transcription factors and gene expression.
Protein Kinase Inhibition: Curcumin inhibits kinases involved in inflammation and cell proliferation.
ROS Scavenging: It reduces reactive oxygen species.
Anti-Amyloid Properties: Curcumin interacts with amyloid proteins.
Comparación Con Compuestos Similares
Curcumin’s uniqueness lies in its multifaceted properties. Similar compounds include:
Resveratrol: Found in red wine, it shares antioxidant properties.
Quercetin: A flavonoid with anti-inflammatory effects.
Epigallocatechin Gallate (EGCG): Present in green tea, it has diverse health benefits.
: Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune, and neoplastic diseases. The International Journal of Biochemistry & Cell Biology, 41(1), 40–59. : Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction to therapeutic agent. Molecules, 19(12), 20091–20112. : Gupta, S. C., Patchva, S., & Aggarwal, B. B. (2013). Therapeutic roles of curcumin: lessons learned from clinical trials. The AAPS Journal, 15(1), 195–218.
Propiedades
Fórmula molecular |
C21H21N3O4 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O4/c1-12-3-8-16(26)15(11-12)18-17-19(23-22-18)21(27)24(9-10-25)20(17)13-4-6-14(28-2)7-5-13/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23) |
Clave InChI |
GSGKMGLCKCTLQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 5-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11391359.png)
![3,4,9-trimethyl-8-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11391364.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(4-ethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11391369.png)
![4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391374.png)
![10-(4-chlorophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391380.png)
![6-(4-ethylphenyl)-N-(4-methoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11391388.png)
![2-methyl-6-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one](/img/structure/B11391396.png)

![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391400.png)
![1-(3-methylphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391416.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11391433.png)
![3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391437.png)
